molecular formula C9H14N6O B1475910 5-((3-Azidoazetidin-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole CAS No. 2097976-87-7

5-((3-Azidoazetidin-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole

Cat. No. B1475910
CAS RN: 2097976-87-7
M. Wt: 222.25 g/mol
InChI Key: GNXKWXQEQLTWML-UHFFFAOYSA-N
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Description

5-((3-Azidoazetidin-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole, also known as 3-Azidoazetidin-1-ylmethyl-5-isopropyl-1,2,4-oxadiazole and abbreviated as 5-AAIO, is an organic compound belonging to the class of azetidines, which are nitrogen-containing heterocyclic compounds. It is a colorless, odorless solid that is soluble in many organic solvents, such as ethanol, diethyl ether, and acetone. 5-AAIO has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthetic Strategies and Biological Roles

Oxadiazole derivatives, including 1,2,4-oxadiazoles, have been explored for their vast potential in treating psychological disorders and other health conditions due to their favorable physical, chemical, and pharmacokinetic properties. These compounds demonstrate a wide range of biological activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, largely due to their ability to form hydrogen bonds with biomacromolecules (Saxena et al., 2022); (Wang et al., 2022).

Therapeutic Worth of Oxadiazole Derivatives

The therapeutic applications of oxadiazole derivatives are diverse, covering a range of medicinal chemistry fields from anticancer and antiviral agents to treatments for bacterial, fungal, and inflammatory diseases. The structural uniqueness of the oxadiazole ring facilitates effective binding with enzymes and receptors, eliciting a broad spectrum of bioactivities. This makes oxadiazole a cornerstone in the design of new medicinal agents with high therapeutic potency (Verma et al., 2019); (Devi et al., 2022).

Cardiovascular and Antiparasitic Potential

Research has also highlighted the cardiovascular benefits of compounds incorporating oxadiazole moieties, underscoring their potential for addressing heart-related issues. Moreover, oxadiazoles have been identified as promising scaffolds in the development of antiparasitic agents, demonstrating the versatility and significant potential of this class of compounds in addressing a variety of parasitic infections (Singh et al., 2014); (Pitasse-Santos et al., 2017).

properties

IUPAC Name

5-[(3-azidoazetidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-6(2)9-11-8(16-13-9)5-15-3-7(4-15)12-14-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXKWXQEQLTWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Azidoazetidin-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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